

N-Desmethyl Azelastine-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N*-Desmethyl Azelastine-d4-1

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Azelastine-d4 is the deuterium-labeled analog of N-desmethylazelastine, the principal active metabolite of the second-generation antihistamine, Azelastine.^[1] Due to its isotopic purity and chemical similarity to the endogenous analyte, N-Desmethyl Azelastine-d4 serves as an ideal internal standard for quantitative bioanalytical studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise and accurate measurement of Azelastine and its primary metabolite in various biological matrices, which is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies.^{[2][3]} This technical guide provides a comprehensive overview of N-Desmethyl Azelastine-d4, including its chemical properties, metabolic pathway, and detailed experimental protocols for its application in bioanalysis.

Chemical and Physical Properties

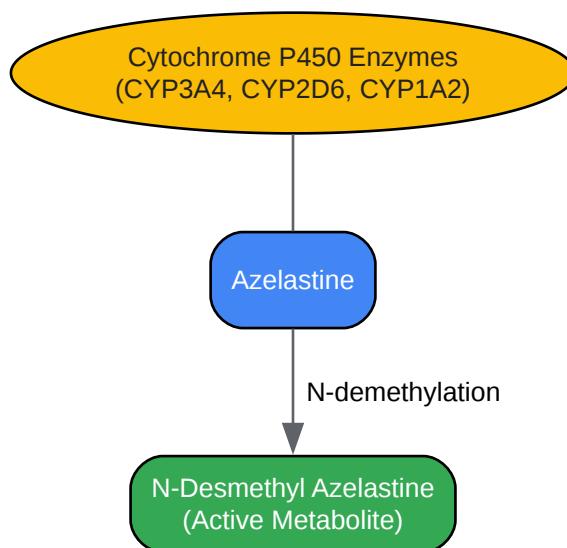
N-Desmethyl Azelastine-d4 is a stable, isotopically labeled compound that is structurally identical to N-desmethylazelastine, with the exception of four deuterium atoms replacing hydrogen atoms on the phthalazinone ring system.^[4] This substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometric analysis without significantly altering its chemical and physical properties.

Table 1: Chemical and Physical Properties of N-Desmethyl Azelastine-d4 and N-Desmethyl Azelastine

Property	N-Desmethyl Azelastine-d4	N-Desmethyl Azelastine
Synonyms	Demethylazelastine-d4, 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-1(2H)-phthalazinone-d4	DAZ, Desmethylazelastine, 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-1(2H)-phthalazinone
Molecular Formula	C ₂₁ H ₁₈ D ₄ CIN ₃ O	C ₂₁ H ₂₂ CIN ₃ O
Molecular Weight	371.90 g/mol	367.88 g/mol
Appearance	Pale Yellow Solid	Pale Yellow Solid
Solubility	Soluble in DMSO	Soluble in DMSO
Storage Temperature	Refrigerator	-20°C

Metabolism of Azelastine to N-Desmethyl Azelastine

Azelastine is extensively metabolized in the liver, primarily through oxidative N-demethylation to form its main active metabolite, N-desmethylazelastine.^[1] This metabolic conversion is catalyzed by the cytochrome P450 enzyme system, with CYP3A4 and CYP2D6 being the major contributing isoforms, and CYP1A2 playing a minor role.^[5] N-desmethylazelastine also exhibits potent H1-receptor antagonist activity and has a longer terminal half-life than its parent compound.^[1]



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Metabolic pathway of Azelastine to N-Desmethyl Azelastine.

Pharmacokinetics of N-Desmethyl Azelastine

N-desmethylazelastine exhibits distinct pharmacokinetic properties compared to its parent drug, Azelastine. Notably, it has a longer terminal half-life, approximately 57 hours, compared to 25 hours for Azelastine, following a single intranasal dose of 0.15% Astepro.^[6] The plasma protein binding of N-desmethylazelastine is also higher, at approximately 97%, compared to 88% for Azelastine.^[7]

Table 2: Pharmacokinetic Parameters of Azelastine and N-Desmethyl Azelastine

Parameter	Azelastine	N-Desmethyl Azelastine
Mean Peak Plasma Concentration (C _{max})	409 pg/mL	Not specified in provided results
Mean Extent of Systemic Exposure (AUC _{0-inf})	9312 pg·hr/mL	Not specified in provided results
Median Time to Peak Plasma Concentration (T _{max})	4 hours	Not specified in provided results
Mean Terminal Half-life (t _{1/2})	~25 hours	~57 hours
Plasma Protein Binding	~88%	~97%

Data is based on a single intranasal administration of 0.15% Astepro.[6][7]

Experimental Protocols

N-Desmethyl Azelastine-d4 is primarily utilized as an internal standard in LC-MS/MS methods for the quantification of Azelastine and N-desmethylazelastine in biological samples, most commonly human plasma. The following is a representative experimental protocol synthesized from published methodologies.[2][3]

Sample Preparation: Liquid-Liquid Extraction

- To a 1.0 mL aliquot of human plasma in a polypropylene tube, add 100 µL of the internal standard working solution (N-Desmethyl Azelastine-d4 in a suitable solvent).
- Add 5.0 mL of an extraction solvent mixture, such as n-hexane:2-propanol (97:3, v/v).[3]
- Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.
- Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the clear upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

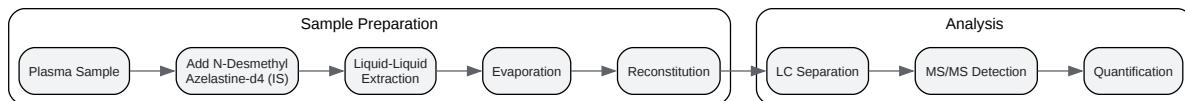
- Reconstitute the dried residue in 150 μ L of the mobile phase, for example, acetonitrile:(5 mM)-ammonium acetate (1:1, v/v), and vortex for 5 seconds.[3]
- Transfer 100 μ L of the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 3: Representative LC-MS/MS Parameters

Parameter	Value
LC System	Agilent 1200 Series or equivalent
Mass Spectrometer	API 5000 or equivalent
Analytical Column	YMC Pack Pro C8 (2.0 x 50 mm, 3 μ m) or equivalent
Mobile Phase	Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v), pH 6.4
Flow Rate	0.25 mL/min
Injection Volume	7.0 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Azelastine: m/z 382.2 \rightarrow 112.2N-Desmethyl Azelastine: m/z 368.2 \rightarrow 112.2N-Desmethyl Azelastine-d4 (IS): m/z 372.2 \rightarrow 112.2 (projected)
Probe Temperature	400°C

Note: The MRM transition for N-Desmethyl Azelastine-d4 is projected based on the addition of 4 Da to the precursor ion mass of N-Desmethyl Azelastine. The product ion would likely be the same.



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Bioanalytical workflow for the quantification of Azelastine and its metabolite.

Synthesis of N-Desmethyl Azelastine-d4

A detailed, publicly available synthesis protocol for N-Desmethyl Azelastine-d4 is not readily found in the scientific literature. However, based on its chemical structure, it is synthesized as the deuterium-labeled analog of N-desmethylazelastine. The IUPAC name, 2-(azepan-4-yl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one-5, 6, 7, 8-d4, hydrochloride (1:1), indicates that the four deuterium atoms are located on the phthalazinone aromatic ring.^[4] The synthesis of the unlabeled N-desmethylazelastine involves a multi-step process.^[8] The introduction of deuterium atoms onto the aromatic ring is likely achieved through a hydrogen-deuterium exchange reaction on a suitable precursor molecule under acidic conditions using a deuterium source such as deuterated sulfuric acid (D_2SO_4) in deuterated water (D_2O).

Conclusion

N-Desmethyl Azelastine-d4 is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the reliability and accuracy of pharmacokinetic and bioequivalence data for Azelastine and its active metabolite. This technical guide provides a foundational understanding of its properties, metabolism, and application, enabling its effective use in a research setting.

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